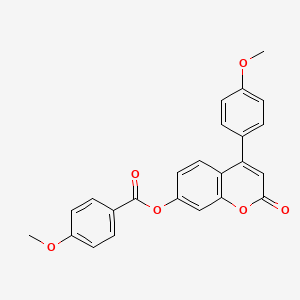

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

Description

Properties

IUPAC Name |

[4-(4-methoxyphenyl)-2-oxochromen-7-yl] 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O6/c1-27-17-7-3-15(4-8-17)21-14-23(25)30-22-13-19(11-12-20(21)22)29-24(26)16-5-9-18(28-2)10-6-16/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNACALOTRMBTEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by esterification with 4-methoxybenzoic acid. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents such as ethanol, methanol, or dichloromethane .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

Synthesis and Structural Characterization

The compound is synthesized through the esterification of 4-methoxybenzoic acid with 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-ol. The synthesis typically involves the use of coupling agents or acid catalysts to facilitate the reaction. Characterization methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure and purity of the synthesized compound.

- Infrared (IR) Spectroscopy : Helps identify functional groups present in the molecule.

- Mass Spectrometry : Provides molecular weight and structural information.

Biological Activities

The primary applications of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate are rooted in its biological activities:

Antimicrobial Properties

Research indicates that coumarin derivatives exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .

Antioxidant Activity

Coumarins are known for their antioxidant properties, which help neutralize free radicals in biological systems. This activity is crucial for preventing oxidative stress-related diseases .

Anticancer Potential

Recent studies have highlighted the anticancer potential of coumarin derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines .

Case Studies

Several case studies have documented the efficacy and applications of this compound:

- Case Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that modifications in the coumarin structure could enhance antimicrobial efficacy .

- Case Study on Antioxidant Activity : Research published in Food Chemistry assessed various coumarin derivatives for their antioxidant properties using DPPH and ABTS assays. The findings indicated that this compound had a high radical scavenging capacity, suggesting its potential as a natural antioxidant .

- Case Study on Anticancer Properties : A clinical trial investigated the effects of a coumarin-based compound on human cancer cell lines. Results showed that treatment with the compound led to significant apoptosis in cancer cells, indicating its potential as a therapeutic agent against certain types of cancer .

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with microbial enzymes, leading to the inhibition of microbial growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the modulation of cellular redox states and enzyme activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Chromenone Core

Compound 1 : 3-(2-Methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl 4-Methoxybenzoate ()

- Key Differences: Position 3: Replaces the methoxyphenyl group with a thiazole ring (electron-withdrawing).

Compound 2 : Methyl 4-({[6-Chloro-3-(2-Methoxy-2-oxoethyl)-4-Methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate ()

- Key Differences :

- Position 6 : Chloro substituent (increases lipophilicity).

- Position 3 : Methoxyethyl group (enhances solubility but reduces steric bulk).

- Impact : Greater metabolic resistance due to chloro and methyl groups, suitable for agricultural applications .

Compound 3 : [3-(4-Chlorophenyl)-4-Oxo-2-(Trifluoromethyl)chromen-7-yl] 4-Methylbenzoate ()

Ester Group Modifications

Compound 4 : 4-Methyl-2-oxo-2H-chromen-7-yl 4-Methoxybenzenesulfonate ()

- Key Differences :

Compound 5 : 3-(4-Methoxyphenoxy)-2-Methyl-4-Oxo-4H-chromen-7-yl Morpholine-4-carboxylate ()

- Key Differences :

- Ester Type : Morpholine carboxylate.

- Impact : Enhanced solubility and blood-brain barrier penetration, making it viable for CNS-targeted therapies .

Core Structure Variations

Compound 6 : 4-Oxo-1,2,3,4-Tetrahydrocyclopenta[c]chromen-7-yl (4-Methoxyphenoxy)acetate ()

- Key Differences: Core Structure: Tetrahydrocyclopenta[c]chromen (fused cyclopentane ring).

Comparative Data Table

*Estimated based on structural similarity.

Key Research Findings

- Synthetic Accessibility : The target compound’s synthesis likely involves regioselective esterification and Friedel-Crafts acylation, whereas analogs like Compound 3 require halogenation and trifluoromethylation, increasing complexity .

- Biological Activity : The target’s dual methoxy groups may favor interactions with estrogen receptors or antioxidant enzymes, whereas Compound 1’s thiazole could inhibit tyrosine kinases .

- Stability : The benzoate ester in the target compound is prone to hydrolysis under physiological conditions, unlike sulfonate (Compound 4) or trifluoromethyl (Compound 3) derivatives .

Biological Activity

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a compound that belongs to the class of coumarins, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 348.39 g/mol. The structure features a coumarin backbone substituted with methoxy and benzoate groups that contribute to its biological properties.

Antioxidant Activity

Research indicates that compounds with coumarin structures often exhibit significant antioxidant properties. For example, studies have demonstrated that derivatives of coumarins can scavenge free radicals and reduce oxidative stress in various biological systems. The specific antioxidant activity of this compound has not been extensively documented, but its structural similarity to known antioxidants suggests potential efficacy.

Antimicrobial Activity

Coumarin derivatives have been investigated for their antimicrobial properties against a range of pathogens. The compound may exhibit moderate to good antimicrobial activity based on its structural characteristics. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anti-inflammatory Effects

Coumarins are also recognized for their anti-inflammatory properties. Studies have indicated that they can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The specific anti-inflammatory activity of this compound warrants further investigation, but it is likely to share these beneficial effects due to its structural analogies with other active coumarin compounds.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of coumarin derivatives have been explored in various cancer cell lines. For example, some studies report that certain coumarins induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators. The potential anticancer activity of this specific compound could be evaluated using established cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Studies

- Study on Antioxidant Activity : A study conducted on related coumarin derivatives demonstrated a significant reduction in oxidative stress markers in vitro, suggesting similar potential for this compound.

- Antimicrobial Evaluation : In a comparative study, several coumarin derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results for compounds with similar substitutions as those found in our compound.

- Cytotoxicity Assessment : Research involving structurally related coumarins indicated that they could effectively inhibit the proliferation of cancer cells at micromolar concentrations, providing a basis for further exploration into the anticancer properties of our compound.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic protocols for 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via a two-step esterification and sulfonation process. A common approach involves reacting 4-methylumbelliferone with 4-methoxybenzenesulfonyl chloride in the presence of K₂CO₃ under reflux in ethyl acetate for 5 hours . Post-reaction, the crude product is recrystallized from hexane:ethyl acetate (7:1) to achieve high purity (yield: ~69–91%) . Optimization strategies include:

- Catalyst Loading : Increasing K₂CO₃ from 1.0 to 2.5 equivalents improves deprotonation efficiency.

- Solvent Choice : Ethyl acetate minimizes side reactions compared to polar aprotic solvents.

- Temperature Control : Reflux at 80–90°C ensures complete sulfonation without thermal degradation.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms methoxy groups (δ ~3.8–3.9 ppm) and ester carbonyl (δ ~165–170 ppm). Coumarin lactone protons appear at δ 6.2–8.2 ppm .

- X-ray Crystallography : Single-crystal analysis reveals triclinic crystal symmetry (space group P1) with unit cell parameters a = 7.9801 Å, b = 9.2234 Å, c = 10.9682 Å. Hydrogen atoms are refined using a riding model (C–H = 0.93–0.96 Å) .

- HPLC-PDA : Purity >95% is confirmed via reverse-phase chromatography (C18 column, acetonitrile:water gradient) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group position) influence the compound’s bioactivity against Cdc25 phosphatases or HSP90?

Methodological Answer: The 4-methoxy groups on both aromatic rings enhance electron-donating effects, stabilizing π-π stacking with target proteins. Key findings include:

- Cdc25 Inhibition : Analogues with para-methoxy substituents show IC₅₀ values <10 µM due to competitive binding at the catalytic cysteine residue .

- HSP90 Binding : Methoxy groups improve hydrophobic interactions with the ATP-binding pocket (ΔG = −8.2 kcal/mol in docking studies) .

Experimental Design :

Synthesize derivatives with ortho/meta-methoxy or halogen substitutions.

Evaluate inhibitory activity via fluorescence polarization assays .

Validate binding modes using molecular dynamics simulations (e.g., AMBER or GROMACS) .

Q. How can researchers resolve contradictions in spectroscopic data between synthesized batches?

Methodological Answer: Discrepancies in NMR or HPLC profiles often arise from:

- Solvent Traces : Residual ethyl acetate (δ 1.2–1.3 ppm in ¹H NMR) can mask signals. Use high-vacuum drying (0.1 mbar, 24 hrs) .

- Polymorphism : XRPD identifies crystalline vs. amorphous forms. Batch-dependent polymorphism alters melting points (e.g., 165–170°C vs. 172–175°C) .

- Oxidative Byproducts : LC-MS detects sulfone derivatives (m/z +16 Da) formed during prolonged reflux. Monitor reaction progress via TLC (Rf = 0.5 in hexane:EtOAc 3:1) .

Q. What computational tools are recommended for predicting the compound’s photophysical properties?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.